Polymyxin B heptapeptide

Outer membrane permeabilization Gram-negative synergy assays Polymyxin analog benchmarking

Polymyxin B heptapeptide (PBHP; CAS 142563-40-4) is a chemically defined, deacylated cyclic heptapeptide derived from the natural lipopeptide antibiotic polymyxin B. Its structure retains the cyclic core—cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr)—but lacks the N-terminal fatty acyl tail and the linear tripeptide side chain present in the parent molecule.

Molecular Formula C35H61N11O12S
Molecular Weight 860 g/mol
CAS No. 142563-40-4
Cat. No. B128679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B heptapeptide
CAS142563-40-4
Synonymscyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr)
cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt
cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl)
PBHP
polymyxin B heptapeptide
Molecular FormulaC35H61N11O12S
Molecular Weight860 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O
InChIInChI=1S/C35H59N11O8.H2O4S/c1-19(2)17-26-33(52)43-24(10-14-37)30(49)42-25(11-15-38)32(51)46-28(20(3)47)35(54)40-16-12-22(39)29(48)41-23(9-13-36)31(50)45-27(34(53)44-26)18-21-7-5-4-6-8-21;1-5(2,3)4/h4-8,19-20,22-28,47H,9-18,36-39H2,1-3H3,(H,40,54)(H,41,48)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,51);(H2,1,2,3,4)
InChIKeyOEJLXAYYUXMOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin B Heptapeptide (CAS 142563-40-4): A Defined Cyclic Heptapeptide for Outer Membrane Permeabilization Research and Semi-Synthetic Antibiotic Development


Polymyxin B heptapeptide (PBHP; CAS 142563-40-4) is a chemically defined, deacylated cyclic heptapeptide derived from the natural lipopeptide antibiotic polymyxin B. Its structure retains the cyclic core—cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr)—but lacks the N-terminal fatty acyl tail and the linear tripeptide side chain present in the parent molecule [1]. With a net charge of +4 at physiological pH, PBHP functions primarily as an outer membrane (OM) permeabilizer rather than a direct bactericidal agent, distinguishing it from the pentacationic (+5) clinical polymyxins [2]. This well-defined molecular identity and its role as a versatile intermediate for semi-synthetic polymyxin analogues make PBHP a critical tool compound for antimicrobial resistance research and drug discovery programs .

Why Polymyxin B Heptapeptide Cannot Be Interchanged with Other Polymyxin-Derived Permeabilizers in Experimental Protocols


The polymyxin family encompasses compounds with markedly different net charges (+3 to +6) and structural architectures that translate into divergent OM permeabilization potencies, direct antibacterial activities, and toxicity profiles [1]. Simply substituting one deacylated polymyxin fragment for another—such as replacing PBHP with the more commonly used polymyxin B nonapeptide (PMBN)—introduces quantifiable differences in sensitization factor requirements and concentration thresholds that can critically confound synergy assays and minimum inhibitory concentration (MIC) breakpoint determinations [2]. Furthermore, the absence of the fatty acyl tail in PBHP fundamentally alters its pharmacokinetic behavior and mammalian cell cytotoxicity relative to acylated analogues, making cross-compound extrapolation unreliable [3]. The evidence below quantifies exactly where PBHP stands relative to its closest in-class comparators.

Product-Specific Quantitative Evidence Guide: Polymyxin B Heptapeptide (PBHP) Differentiation Data


PBHP Requires a 3-Fold Higher Concentration Than PBOP to Achieve Equivalent OM Permeabilization of E. coli

In the foundational comparative study by Kimura et al. (1992), polymyxin B heptapeptide (PBHP) was directly compared with polymyxin B octapeptide (PBOP) and polymyxin B nonapeptide (PMBN) in an E. coli outer membrane permeabilization assay using rifampicin sensitization as the readout. PBOP was as effective as PMBN, sensitizing E. coli to rifampicin by a factor of 100 at 1 µg/mL. PBHP required a 3-fold higher concentration than PBOP to achieve a comparable sensitization effect across the panel of tested hydrophobic antibiotics [1]. This quantitative rank order—PMBN ≈ PBOP > PBHP—is directly attributed to the difference in net positive charge: PMBN and PBOP carry five positive charges whereas PBHP carries only four [2].

Outer membrane permeabilization Gram-negative synergy assays Polymyxin analog benchmarking

PBHP Net Charge of +4 Predictably Limits Direct Antibacterial Activity Relative to +5 Pentacationic Polymyxins

The net positive charge of polymyxin derivatives is a well-established determinant of both OM permeabilization and direct bactericidal activity. PBHP carries +4 positive charges (four Dab residues in the cyclic core) compared to +5 for PMBN, PBOP, and native polymyxin B [1]. This charge deficit of one unit translates into predictably weaker permeabilization. The patent literature explicitly states that PBHP (PMBH) is 'less active' than PBOP and PMBN, attributing this directly to the reduced charge [2]. Furthermore, when the PBHP scaffold is N-acylated with octanoyl to generate octanoyl polymyxin B heptapeptide (net charge reduced to +3), direct antibacterial activity is essentially abolished: bacterial growth inhibition was observed only at the very high concentration of 128 µg/mL, whereas the corresponding octanoyl octapeptide and octanoyl nonapeptide derivatives (both +4) were very potent antibacterial agents [3].

Structure-activity relationship Net charge and bactericidal activity Polymyxin mechanism

The Dab2 Residue of PBHP Is Indispensable for Synergistic OM Permeabilization: SAR-Guided Selection Rationale

Urakawa et al. (2010) synthesized a systematic series of cationic cyclic heptapeptides based on the PBHP scaffold and tested their capacity to synergistically sensitize E. coli to conventional antibiotics. A key finding was that only analogs retaining the Dab2-d-Phe3-Leu4-Xxx5 sequence (where Xxx = Dab or Orn) exhibited synergistic bactericidal effects when combined with conventional antibiotics [1]. Analogs in which Dab2 was replaced or deleted lost permeabilization-dependent synergy entirely. This establishes Dab2 as a critical pharmacophoric element within PBHP, providing a structural rationale for selecting PBHP over non-Dab2-containing cyclic peptide permeabilizers that may appear superficially similar but lack functional equivalence [2].

Structure-activity relationship Dab residue function Synergistic permeabilization

PBHP as a Key Synthetic Intermediate for Next-Generation Polymyxin Analogues: Kilogram-Scale Accessibility

PBHP serves as a critical synthetic intermediate for generating novel polymyxin analogues with tailored tripeptide side chains. Cui et al. (2015) demonstrated that commercially available polymyxin B can be globally Boc-protected and then subjected to highly regioselective enzymatic hydrolysis to yield the tris-Boc-protected PBHP (PMBH-Boc₃) in chromatographically pure form . This intermediate was then coupled with synthetic tripeptide side chains—including Dap-3-containing sequences—followed by deprotection to generate a library of polymyxin analogues. The methodology was validated at kilogram scale, confirming the industrial feasibility of PBHP-based analogue production [1]. In contrast, alternative synthetic routes starting from nonapeptide or octapeptide intermediates require different protection/deprotection strategies and may not offer the same regioselectivity profile.

Semi-synthesis Polymyxin analog development Scale-up chemistry

Histamine Release Potential: Cyclic Heptapeptide Scaffold Retains Secretagogue Activity That Must Be Controlled

Voitenko et al. (1990) systematically investigated the relationship between polymyxin structure and histamine-releasing action on rat mast cells. Among the analogues tested, the native cyclic heptapeptide (an analogue of polymyxin B structurally equivalent to PBHP) possessed a higher histamine-releasing action compared to its decyclic (linear) counterpart [1]. This finding demonstrates that the cyclic scaffold itself is a determinant of histamine release, independent of the fatty acyl tail. Hydrophobicity (calculated by Rekker's method) correlated positively with histamine release across the tested series, and removal of amino acid residues decreased but did not abolish the effect. Critically, the modification did not change the non-cytotoxic secretagogue nature of the peptides [2]. For PBHP users, this means that even the deacylated, truncated cyclic scaffold retains measurable histamine-releasing potential that must be accounted for in experimental designs involving mammalian systems.

Mast cell degranulation Histamine release assay Toxicity profiling

Best Research and Industrial Application Scenarios for Polymyxin B Heptapeptide (CAS 142563-40-4)


Gram-Negative Outer Membrane Permeabilization and Antibiotic Synergy Screening

PBHP is optimally deployed as a probe permeabilizer in synergy assays where the goal is to sensitize Gram-negative bacteria (E. coli, S. typhimurium) to hydrophobic antibiotics such as rifampicin, erythromycin, fusidic acid, clindamycin, and novobiocin. Based on the evidence from Kimura et al. (1992), PBHP should be used at approximately 3 µg/mL—a 3-fold higher working concentration than PMBN or PBOP (1 µg/mL)—to achieve equivalent sensitization factors of 30–100 [1]. This defined concentration differential permits direct benchmarking against the most widely used permeabilizer standards and enables reproducible synergy fractional inhibitory concentration index (FICI) determinations. The absence of direct bactericidal activity at these concentrations (due to the +4 charge) ensures that observed synergy reflects genuine permeabilization rather than additive killing.

Semi-Synthetic Scaffold for Structure-Activity Relationship (SAR) Exploration of Novel Polymyxin Analogues

PBHP is the validated starting material for generating libraries of polymyxin analogues with engineered tripeptide side chains. The tris-Boc-protected PBHP intermediate (PMBH-Boc₃), prepared via regioselective enzymatic deacylation of globally Boc-protected polymyxin B, has been demonstrated at kilogram scale for industrial feasibility . This route enables systematic variation of the linear peptide portion while preserving the cyclic heptapeptide pharmacophore—including the critical Dab2 residue shown by Urakawa et al. (2010) to be indispensable for OM permeabilization synergy [2]. Medicinal chemistry teams should source PBHP with documented purity (≥95% by HPLC) and a certificate of analysis confirming the intact Dab2-d-Phe3-Leu4-Dab5 core sequence.

Charge-Structure Correlative Studies on Polymyxin Nephrotoxicity and Renal Handling

PBHP, with its defined +4 net charge and absence of the fatty acyl tail, serves as a critical comparator compound in studies investigating the relationship between polymyxin charge state, renal transporter recognition (particularly hPepT2-mediated reabsorption), and cumulative nephrotoxicity. The class-level evidence that deacylated polymyxin nonapeptide (PMBN, +5) is approximately 100-fold less cytotoxic to K562 cells than native polymyxin B [3] establishes the principle that deacylation markedly reduces mammalian cell toxicity. PBHP extends this paradigm to the +4 charge state, enabling investigators to dissect the independent contributions of net charge vs. acylation to renal cell accumulation and toxicity. The documented histamine-releasing property of the cyclic scaffold [4] must be controlled for in any in vivo or ex vivo toxicity model.

Quality Control Reference Standard for Polymyxin-Derived Cyclic Peptide Analysis

PBHP (CAS 142563-40-4), with its precisely defined molecular formula (C₃₅H₆₁N₁₁O₁₂S as sulfate salt, MW 860 g/mol), unique cyclic sequence, and commercial availability at ≥95% purity , is an ideal reference standard for analytical method development and batch-to-batch quality control of polymyxin-derived peptides. Its chromatographic behavior under standard reversed-phase HPLC conditions is distinct from both the nonapeptide (PMBN) and octapeptide (PBOP) fragments, enabling unambiguous identification in complex reaction mixtures. The MeSH registry entry and established analytical characterization in the primary literature provide the documentation trail required for regulatory-facing analytical validation [5].

Quote Request

Request a Quote for Polymyxin B heptapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.